![molecular formula C24H15BrN2 B4886489 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline](/img/structure/B4886489.png)
3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline
Overview
Description
3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline, also known as BrPhen, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BrPhen is a heterocyclic compound that contains a phenanthroline ring system, which is commonly used as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline is based on its ability to complex with metal ions. The phenanthroline ring system in 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline can coordinate with metal ions such as copper, zinc, and iron, forming stable complexes. These metal complexes have unique properties such as luminescence and catalytic activity, which can be used in various applications such as sensing and catalysis.
Biochemical and Physiological Effects
3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been shown to have potential biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline can inhibit the growth of cancer cells by inducing apoptosis. Additionally, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been shown to have antibacterial activity against gram-positive bacteria. However, further studies are needed to investigate the potential physiological effects of 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline in vivo.
Advantages and Limitations for Lab Experiments
3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has several advantages for lab experiments, including its high stability and solubility in organic solvents. Additionally, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has a high molar absorptivity and fluorescence quantum yield, which makes it an excellent fluorescent probe. However, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has limitations such as its potential toxicity and limited water solubility, which can affect its use in biological applications.
Future Directions
There are several future directions for 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline research, including the development of new synthetic methods to produce 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline derivatives with improved properties. Additionally, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline can be used in various applications such as sensing and catalysis, and further studies are needed to investigate its potential in these areas. Furthermore, the potential physiological effects of 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline need to be investigated in vivo to determine its potential as a therapeutic agent.
Conclusion
In conclusion, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline is a unique chemical compound that has gained significant attention in scientific research due to its ability to complex with metal ions and its potential as a fluorescent probe. 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has several advantages for lab experiments, including its stability and solubility in organic solvents. However, further studies are needed to investigate its potential physiological effects in vivo and to develop new synthetic methods to produce 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline derivatives with improved properties.
Scientific Research Applications
3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been extensively studied in scientific research due to its ability to complex with metal ions and its potential as a fluorescent probe. 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been used as a ligand in coordination chemistry to form metal complexes that have unique properties such as luminescence and catalytic activity. Additionally, 3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline has been used as a fluorescent probe to detect metal ions in biological samples, such as cells and tissues.
properties
IUPAC Name |
3-(4-bromophenyl)-1-phenyl-4,7-phenanthroline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2/c25-18-10-8-17(9-11-18)23-15-20(16-5-2-1-3-6-16)24-19-7-4-14-26-21(19)12-13-22(24)27-23/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNBMYCEMCGOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-phenyl-4,7-phenanthroline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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